EED Displacement Potency: 2-[(4-Methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one vs. EED226
In a LanthaScreen TR-FRET displacement assay using GST-tagged EED and a pyrrolidine inhibitor-based Oregon-green probe, 2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one exhibited an IC50 of 60 nM [1]. The well-characterized EED inhibitor EED226, tested under analogous TR-FRET conditions, shows an IC50 of approximately 22 nM [2]. While this cross-study comparison indicates EED226 is roughly 2.7-fold more potent, the value of 2-[(4-methylpyrimidin-2-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one lies in its distinct chemotype, which may offer orthogonal intellectual property freedom-to-operate and divergent selectivity fingerprint.
| Evidence Dimension | EED binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | EED226: IC50 ≈ 22 nM |
| Quantified Difference | EED226 is ~2.7-fold more potent in vitro; target compound potency is within the active range for EED probe compounds. |
| Conditions | TR-FRET displacement assay; GST-tagged EED; Oregon-green probe; 1 hr incubation |
Why This Matters
The ~60 nM potency establishes the compound as a viable EED-targeting tool; the chemotype differentiation from EED226 supports its selection when patent landscape or selectivity profiling are procurement drivers.
- [1] BindingDB. BDBM50231862: IC50 60 nM; Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED after 1 hr by LanthaScreen TR-FRET assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231862 View Source
- [2] Qi W, et al. An allosteric PRC2 inhibitor targeting EED overcomes drug resistance. Nature Chemical Biology. 2017;13(4):381-388. (EED226, IC50 ~22 nM, TR-FRET assay.) View Source
